
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound with a unique structure that includes a bromine atom and a methanol group attached to an indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a methanol group. One common method includes the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent like dichloromethane to yield 4-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce the final compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to yield a hydrogen-substituted indene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of (4-Bromo-2,3-dihydro-1H-inden-2-yl)aldehyde.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ylmethanol.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (4-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (6-Bromo-2,3-dihydro-1H-inden-4-yl)methanol
- (4-Bromo-2,3-dihydro-1H-inden-2-yl)ethanol
Comparison: (4-Bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
(4-bromo-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-3-1-2-8-4-7(6-12)5-9(8)10/h1-3,7,12H,4-6H2 |
Clave InChI |
HHRJLSOCAXUMTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=C1C=CC=C2Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)
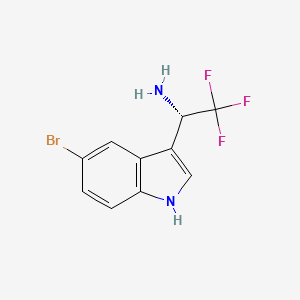
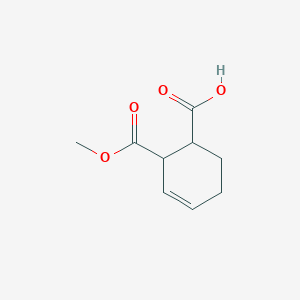
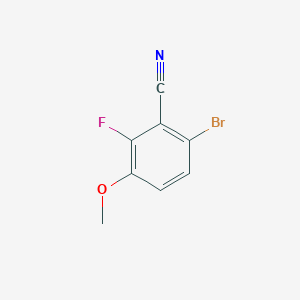
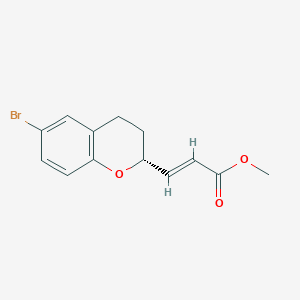
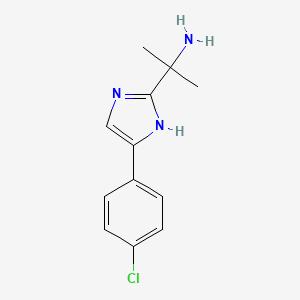
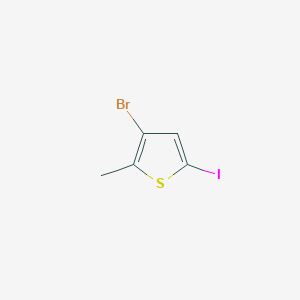
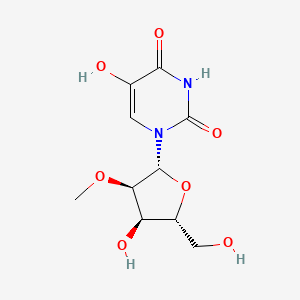

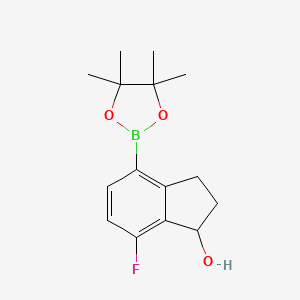
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
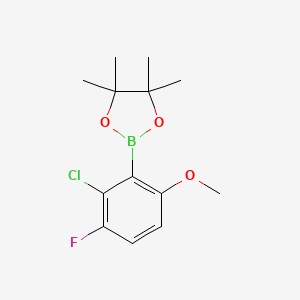
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
